molecular formula C19H17NO4S B2482929 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid CAS No. 838884-74-5

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2482929
CAS No.: 838884-74-5
M. Wt: 355.41
InChI Key: GTRIENYMHDKNML-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with a molecular formula of C17H13NO4S It is characterized by the presence of a pyrrolidine ring, a benzoic acid moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid typically involves the condensation of a pyrrolidine derivative with a benzoic acid derivative. One common method includes the reaction of 2,5-dioxopyrrolidine with a thiol-containing benzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Nitrobenzoic acids, halobenzoic acids

Scientific Research Applications

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,5-Dioxopyrrolidin-3-yl)thio)benzoic acid
  • 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)benzoic acid
  • 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid derivatives

Uniqueness

This compound is unique due to its phenethyl group, which can enhance its interaction with biological targets compared to other similar compounds. This structural feature may confer improved binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-17-12-16(25-15-9-5-4-8-14(15)19(23)24)18(22)20(17)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRIENYMHDKNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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